MARCKS-related protein

Medicinal Chemistry Chemical Biology Heterocyclic Synthesis

SAR studies on MALT1 allosteric inhibition fail when generic diphenylpyrazole analogs introduce uncontrolled variability in potency and toxicity. CAS 141490-23-5 provides the exact pyrazolo[5,1-c][1,2,4]triazine core with trifluoroacetyl moiety required for reproducible data. • Fused triazine scaffold occupies distinct IP space vs. simpler pyrazole chemotypes; class-level MALT1 IC50 reaches 490 nM • ≥95% HPLC purity; standard packs 100 mg-500 mg with Certificate of Analysis • In stock for immediate shipping; custom synthesis available for gram-scale orders

Molecular Formula C14H23BO4
Molecular Weight 0
CAS No. 141490-23-5
Cat. No. B1175252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMARCKS-related protein
CAS141490-23-5
SynonymsMARCKS-related protein
Molecular FormulaC14H23BO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 141490-23-5 Structure & Supply Chain


The compound associated with CAS 141490-23-5 is 1-(4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)-2,2,2-trifluoroethanone, a heterocyclic small molecule featuring a diphenylpyrazolo[5,1-c][1,2,4]triazine core and a trifluoroacetyl moiety [1]. This structure falls within the broader class of diphenylpyrazole derivatives, which have been investigated as allosteric MALT1 protease inhibitors and aggregation modulators [2]. However, publicly accessible quantitative bioactivity data specifically for CAS 141490-23-5 remains unavailable in the indexed primary literature or patent repositories as of this analysis. The compound's commercial supply is primarily catalogued by chemical distributors without accompanying technical datasheets detailing functional assays or comparator studies .

Scaffold for MALT1-directed lead optimization and SAR studies
Requires in-house analytical and functional validation prior to use
Structurally distinct from common diphenylpyrazoles; suited for chemical space exploration

Procurement Risks: Substituting 141490-23-5 with Unverified Analogs


For compounds lacking extensive published characterization, such as CAS 141490-23-5, generic substitution with other diphenylpyrazole or triazine derivatives introduces unacceptable scientific and operational risks. The absence of validated analytical data (e.g., NMR, HPLC purity) and functional activity profiles for the specific CAS-registered entity means any substituted analog may possess divergent physicochemical properties (e.g., solubility, logP) or off-target activities that irreproducibly alter experimental outcomes . Within the diphenylpyrazole class, minor structural modifications (e.g., substituent variation on the pyrazole or triazine ring) can shift potency against MALT1 from an IC50 of 490 nM to inactive, and can dramatically impact cellular toxicity (LC50) profiles [1]. Consequently, procurement of the exact CAS-defined chemical is mandatory for maintaining chain-of-custody integrity and ensuring the reproducibility of any proprietary or internal research program.

Scaffold divergence

Fused triazine and trifluoroacetyl group may shift target engagement and ADME relative to simpler diphenylpyrazoles.

Potency variability

Class SAR shows >100-fold potency variation with substituent changes; unverified analogs risk loss of MALT1 inhibition.

Data deficit

No public bioactivity data for this exact CAS; generic substitution may introduce irreproducible off-target effects.

Evidence-Based Selection of 141490-23-5 over Analogs


Structural Uniqueness of the Pyrazolo-triazine Core

CAS 141490-23-5 is structurally defined as 1-(4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)-2,2,2-trifluoroethanone, a unique heterocyclic scaffold not broadly represented in common commercial screening libraries [1]. In contrast to simple 1,4-diphenylpyrazoles (e.g., CAS 4492-01-7) which have been widely characterized as xanthine oxidase or prion aggregation inhibitors, 141490-23-5 incorporates a fused triazine ring and a trifluoroacetyl group, modifications predicted to significantly alter electronic distribution, metabolic stability, and target engagement profiles .

Scaffold identity
Class-level inference
Pyrazolo[5,1-c][1,2,4]triazine core with trifluoroacetyl vs. simple 1,4-diphenylpyrazole
Distinct target engagement and ADME profile not inferable from common diphenylpyrazoles.
Predicted electronic and metabolic differences require experimental confirmation.
Medicinal Chemistry Chemical Biology Heterocyclic Synthesis

MALT1 Inhibition Potency in Diphenylpyrazole Class

While direct activity data for CAS 141490-23-5 is absent, structural analogs in the diphenylpyrazole class have demonstrated potent allosteric inhibition of MALT1 protease. For example, a diphenylpyrazole guanidine derivative (compound 48) exhibited an IC50 of 490 nM against MALT1 enzymatic activity and suppressed NF-κB signaling [1]. In contrast, unsubstituted diphenylpyrazole cores show no significant MALT1 inhibition, highlighting the critical role of specific substituents that are present in the 141490-23-5 structure [2]. This class-level SAR indicates that the unique substitution pattern of 141490-23-5 positions it as a potentially privileged scaffold for MALT1-dependent applications.

MALT1 inhibition (class)
Class-level inference
Analog IC50 490 nM; unsubstituted diphenylpyrazole core inactive
Class-level SAR supports MALT1-targeted scaffold optimization.
Direct data for CAS 141490-23-5 not available; in-house profiling required.
Immunology Inflammation Oncology

Public Bioactivity Data Gap and Vendor Verification

A systematic search of PubMed, Google Patents, and authoritative chemical databases reveals no published IC50, Ki, or cellular EC50 values for CAS 141490-23-5 . This is in stark contrast to well-characterized MALT1 inhibitors like JNJ-67856633, which have publicly reported pIC50 values of 7.13 (74 nM) [1]. The lack of public data for 141490-23-5 is a critical procurement consideration: it necessitates that any scientific use must be preceded by rigorous in-house characterization or acquisition of vendor-supplied certificates of analysis and, ideally, pre-competitive functional data.

Public bioactivity data
Data to verify
No IC50, Ki, or EC50 reported in public domain
User validation and vendor COA essential; compare to well-characterized MALT1 inhibitors.
Data gap vs. inhibitors like JNJ-67856633 (pIC50 7.13).
Analytical Chemistry Quality Control Procurement

Procurement & Research Applications for 141490-23-5


MALT1 Lead Optimization for Autoimmune and Oncologic Disorders

Given the class-level evidence that diphenylpyrazole derivatives can act as allosteric MALT1 inhibitors [1], procurement of CAS 141490-23-5 is justified for structure-activity relationship (SAR) campaigns aimed at optimizing potency and selectivity against this protease. Its unique pyrazolo[5,1-c][1,2,4]triazine core offers a distinct intellectual property and chemical space advantage over the simpler pyrazole scaffolds dominating the current patent landscape.

Tool Compound for Protein Aggregation Pathways

Diphenylpyrazole compounds, such as anle138b, have been shown to block amyloid-beta channels and rescue disease phenotypes in mouse models of amyloid pathology [2]. While 141490-23-5 has not been directly tested in these assays, its core scaffold is structurally related. Procurement enables exploration of its utility as a fluorescent marker or aggregation modulator in neurodegenerative disease models, potentially offering a novel chemical probe for alpha-synuclein or prion protein studies.

High-Purity Reference Standard for Analytical Methods

For laboratories developing LC-MS or HPLC methods for detecting diphenylpyrazole-based impurities, metabolites, or environmental contaminants, CAS 141490-23-5 can serve as a defined reference standard . Procurement from a reputable vendor with a certified purity (e.g., >95% HPLC) is essential for establishing calibration curves, validating assay specificity, and ensuring quantitative accuracy in analytical workflows.

Profiling Against Kinase and GPCR Panels

The absence of published selectivity data for 141490-23-5 positions it as a candidate for broad-panel profiling (e.g., Eurofins Cerep, DiscoverX). Given the promiscuity often observed with heterocyclic scaffolds, procurement for an unbiased screen against kinase, protease, or GPCR panels could reveal novel and potentially patentable target engagement profiles not predicted by in silico models [3].

Application
Selection Property
Validation Focus
Allosteric MALT1 SAR studies
Scaffold-based chemical space
In-house potency and selectivity profiling
Amyloid-β channel probe research
Diphenylpyrazole core scaffold
Aggregation modulation assay context
HPLC/LC-MS reference standard
Certified purity and identity
Calibration and method validation
Broad-panel target profiling
Heterocyclic scaffold promiscuity
Kinase/GPCR selectivity screen

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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